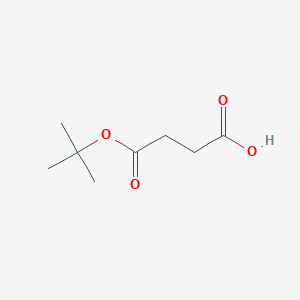

mono-tert-Butyl succinate

概要

説明

Mono-tert-Butyl succinate: is an organic compound with the molecular formula C8H14O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions: Mono-tert-Butyl succinate can be synthesized by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . The reaction typically involves heating the mixture to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of MTBS primarily targets the tert-butyl ester group, yielding succinic acid and tert-butyl alcohol. This reaction is pivotal in deprotection strategies for synthetic chemistry.

Catalytic Deprotection Using Tris(4-bromophenyl)aminium Radical Cation (MB- +)

MB- + (magic blue) facilitates the cleavage of the tert-butyl ester group in MTBS under mild conditions. Key findings include:

-

Reaction Conditions :

-

Solvents: Dichloromethane (DCM) or acetonitrile (MeCN).

-

Catalytic system: MB- + with triethylsilane (HSiEt₃) as a sacrificial reductant.

-

Yield: Up to 99% in MeCN with 30–50 mol% MB- + (Table 1).

-

| Entry | MB- + (mol%) | HSiEt₃ (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | 2 | CH₂Cl₂ | 0 |

| 2 | 10 | 2 | CH₂Cl₂ | 28 |

| 3 | 30 | 2 | CH₂Cl₂ | 63 |

| 5 | 100 | 2 | CH₂Cl₂ | 99 |

| 6 | 50 | 2 | CH₃CN | 99 |

Table 1: Effect of MB- + loading and solvent on MTBS deprotection .

-

Mechanism :

Chemoselectivity in Hydrolysis

MTBS demonstrates selectivity in multi-ester systems. For example:

-

tert-Butyl ethyl succinate undergoes selective tert-butyl ester cleavage to yield monoethyl succinate (95% isolated yield ) while preserving the ethyl ester .

-

In N-Boc-protected derivatives, the tert-butyl ester hydrolyzes faster than the Boc group due to activation by adjacent carboxylic acid groups .

Oxidation Reactions

MTBS can undergo oxidation at the succinate backbone or ester group, though specific pathways are less documented.

-

Proposed Reagents :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions.

-

Oxidation likely targets the α-hydrogen of the succinate chain, forming ketones or epoxides, though experimental data remain sparse.

-

Comparative Stability and Reaction Design

-

Thermal Stability :

-

Side Reactions :

Industrial and Synthetic Relevance

科学的研究の応用

Bioconjugation

MTBS serves as a homobifunctional crosslinker , facilitating the attachment of biomolecules for various biochemical assays and drug delivery systems. Its structure allows it to form stable bonds with amine or thiol groups, making it suitable for conjugating proteins, peptides, and nucleic acids.

Applications in Bioconjugation:

- Drug Delivery: MTBS can be used to create conjugates that enhance the solubility and stability of therapeutic agents.

- In Vivo Imaging: It plays a role in developing imaging agents that can be tracked within biological systems .

Organic Synthesis

In organic synthesis, MTBS is utilized as a reagent in the preparation of various compounds, including:

- N-succinyl-L,L-diaminopimelic acid (SDAP): A critical intermediate in synthesizing antibiotics.

- Histone Modifications: Used in the synthesis of thiosuccinyl peptides that modify histone proteins, impacting gene expression .

Pharmaceuticals

MTBS has been investigated for its potential in pharmaceuticals due to its ability to modify biological molecules. Its applications include:

- Sirtuin Modulators: Research indicates that MTBS derivatives can act as inhibitors for sirtuins, enzymes involved in aging and metabolic processes .

- Antibiotic Development: The compound's reactivity allows for the development of new antibiotic agents through modifications to existing structures .

Case Study 1: Drug Delivery Systems

A study explored the use of MTBS as a linker in drug delivery systems. The results demonstrated enhanced stability and bioavailability of the conjugated drugs compared to their unmodified counterparts. The study highlighted MTBS's effectiveness in improving pharmacokinetics through targeted delivery mechanisms.

Case Study 2: Synthesis of Histone Modifications

Research conducted on the synthesis of histone modifications using MTBS showed promising results in modifying histone proteins, which are crucial for regulating gene expression. The modified histones exhibited altered binding affinities for DNA, indicating potential applications in epigenetic research.

作用機序

The mechanism of action of mono-tert-Butyl succinate depends on its specific application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

類似化合物との比較

Mono-ethyl succinate: Similar to mono-tert-Butyl succinate but with an ethyl group instead of a tert-butyl group.

Di-tert-butyl succinate: Contains two tert-butyl ester groups.

Mono-tert-butyl malonate: Similar structure but derived from malonic acid instead of succinic acid.

Uniqueness: this compound is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties and reactivity. Its applications in organic synthesis and industrial processes highlight its versatility and importance in various fields .

生物活性

Mono-tert-butyl succinate (CAS No. 15026-17-2) is an ester derivative of succinic acid, characterized by the substitution of one carboxyl group with a tert-butyl group. This compound has garnered interest in various biological applications due to its unique structural properties and potential therapeutic benefits.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.20 g/mol

- Purity : >98%

- Physical State : Solid at 20°C

- Storage Conditions : 2-8°C

This compound functions primarily as a homobifunctional crosslinker, facilitating the formation of conjugates in biochemical applications. Its ability to interact with biomolecules makes it a valuable tool in drug delivery systems and bioconjugation strategies.

1. Mitochondrial Function and Energy Metabolism

Research indicates that this compound can significantly influence mitochondrial function. A study demonstrated that succinate supplementation improved energy metabolism in renal proximal tubular cells (RPTC) subjected to oxidative stress. Key findings include:

- Respiration Rates : Supplementation with succinate maintained basal and uncoupled respiration rates in injured RPTC, which were otherwise significantly reduced following exposure to tert-butyl hydroperoxide (TBHP) .

- ATP Levels : ATP levels were preserved in cells supplemented with succinate, while they decreased markedly in untreated cells .

- Oxidative Stress Reduction : Succinate supplementation reduced lipid peroxidation, indicating a protective effect against oxidative damage .

2. Antifungal Activity

This compound has been explored for its antifungal properties as part of molecular umbrella conjugates. In vitro studies revealed:

- Activity Against Candida Species : Conjugates containing this compound demonstrated antifungal activity against Candida albicans and Candida glabrata, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.99 mM .

- Mechanism of Action : The structural modifications facilitated by this compound enhanced the accumulation of active compounds within fungal cells, suggesting a targeted delivery mechanism .

3. Synthesis and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of chiral lactones and other bioactive compounds. Its application extends to:

- Drug Development : As an intermediate in the synthesis of optically active α-amino acids, which are crucial for developing pharmaceuticals .

- Bioconjugation : Utilized in creating stable conjugates for drug delivery systems, enhancing the efficacy and specificity of therapeutic agents .

Case Studies

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOCFIOYWNCGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399798 | |

| Record name | mono-tert-Butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15026-17-2 | |

| Record name | mono-tert-Butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butoxy)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。